4-Ethoxy-4-oxobutanoic anhydride
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Overview
Description
4-Ethoxy-4-oxobutanoic anhydride is an organic compound with the molecular formula C6H8O4 It is a derivative of butanoic acid and is characterized by the presence of an ethoxy group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-oxobutanoic anhydride can be achieved through several methods. One common approach involves the esterification of 4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acetic anhydride as a dehydrating agent to convert 4-oxobutanoic acid to its anhydride form. This reaction is typically carried out at elevated temperatures to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-oxobutanoic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-ethoxy-4-hydroxybutanoic acid.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-4-oxobutanoic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and ketone groups.
Medicine: Research into potential pharmaceutical applications, such as the development of prodrugs or active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-oxobutanoic anhydride involves its reactivity with nucleophiles and electrophiles. The ethoxy group and the ketone functional group are key sites for chemical reactions. In biological systems, the compound may undergo enzymatic hydrolysis to release 4-oxobutanoic acid and ethanol, which can then participate in further metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Oxobutanoic acid: Lacks the ethoxy group but shares the ketone functional group.
4-Methoxy-4-oxobutanoic acid: Similar structure with a methoxy group instead of an ethoxy group.
4-Phenyl-4-oxobutanoic acid: Contains a phenyl group, providing different reactivity and properties.
Uniqueness
4-Ethoxy-4-oxobutanoic anhydride is unique due to the presence of both an ethoxy group and a ketone functional group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C12H18O7 |
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Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-O-(4-ethoxy-4-oxobutanoyl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C12H18O7/c1-3-17-9(13)5-7-11(15)19-12(16)8-6-10(14)18-4-2/h3-8H2,1-2H3 |
InChI Key |
RTIAVRVBBNQZIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)OC(=O)CCC(=O)OCC |
Origin of Product |
United States |
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